ethyl 6-(4-ethoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
(Z)-ethyl 2-((4-ethoxybenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, benzoyl, and tetrahydrofuran
Properties
IUPAC Name |
ethyl 6-(4-ethoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O6/c1-3-36-19-12-10-18(11-13-19)26(33)30-25-22(28(35)37-4-2)16-21-24(32(25)17-20-8-7-15-38-20)29-23-9-5-6-14-31(23)27(21)34/h5-6,9-14,16,20H,3-4,7-8,15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUVAJPXSXBTQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N=C2C(=CC3=C(N2CC4CCCO4)N=C5C=CC=CN5C3=O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-((4-ethoxybenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-((4-ethoxybenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains .
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-((4-ethoxybenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine
Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required .
Industry
In industry, (Z)-ethyl 2-((4-ethoxybenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications .
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-((4-ethoxybenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dipyrido[1,2-a:2’,3’-d]pyrimidine derivatives, which share the core structure but differ in the functional groups attached. Examples include:
- Ethyl 2-((4-methoxybenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate
- Ethyl 2-((4-chlorobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate .
Uniqueness
What sets (Z)-ethyl 2-((4-ethoxybenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Molecular Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃ |
| Molecular Weight | 302.33 g/mol |
| CAS Number | Not available |
| IUPAC Name | Ethyl 6-(4-ethoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
The structure of this compound suggests potential interactions with various biological systems due to its multiple functional groups.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on triazole derivatives have shown that they possess remarkable activity against a range of bacterial strains including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae . The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
Cytotoxicity
Cytotoxicity assays conducted on related compounds reveal that many exhibit significant cytotoxic effects against various cancer cell lines. For example, the LC50 values for certain derivatives can range from 50 to 500 µg/ml . The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways.
Antiparasitic Activity
In vitro studies have demonstrated promising anthelmintic activity for structurally similar compounds against parasites such as Pheretima posthuma and Ascaris galli. These studies suggest that the compound may inhibit the motility or viability of these organisms .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of triazole derivatives similar to our compound. The results indicated that compounds with a benzoyl substituent showed enhanced activity against Gram-positive bacteria compared to their counterparts without this group. The Minimum Inhibitory Concentration (MIC) values ranged from 0.05 to 0.5 mg/ml for the most active compounds .
Case Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity, derivatives were tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values as low as 10 µM, suggesting potent anticancer activity .
Q & A
Q. What are the recommended methods for synthesizing this compound with high purity and yield?
The synthesis involves multi-step reactions, typically starting with the assembly of the triazatricyclo core via cyclization reactions. Key steps include:
- Amide coupling : Introduce the 4-ethoxybenzoyl group using carbodiimide coupling agents (e.g., DCC or EDC) under inert conditions .
- Functionalization : Attach the oxolan-2-ylmethyl group via nucleophilic substitution, optimized at 60–80°C in anhydrous DMF .
- Esterification : Final carboxylate formation using ethyl chloroformate in the presence of a base like triethylamine .
Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirmed by HPLC .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., oxolan-2-ylmethyl protons at δ 3.5–4.0 ppm, imino group at δ 8.2–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (expected m/z ~550–600 g/mol based on analogs) .
- X-ray crystallography : For unambiguous confirmation of the tricyclic framework and substituent geometry .
Advanced Research Questions
Q. What experimental strategies are effective for validating its proposed biological activity (e.g., antimicrobial or enzyme inhibition)?
- In vitro assays :
- Enzyme inhibition : Test against serine/threonine kinases using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial activity : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting discrepancies in potency due to membrane permeability .
- Control experiments : Compare with structurally similar analogs (e.g., methyl vs. ethyl esters) to isolate the role of the 4-ethoxybenzoyl group .
Q. How does the compound’s reactivity change under varying pH or solvent conditions?
- pH-dependent stability : The imino group hydrolyzes to a carbonyl under acidic conditions (pH < 4), confirmed by UV-Vis spectral shifts at 270 nm .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the tricyclic core, while protic solvents (e.g., methanol) promote ring-opening side reactions .
- Redox behavior : Cyclic voltammetry reveals reversible oxidation of the oxolane ring at +1.2 V (vs. Ag/AgCl) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Structural validation : Re-examine compound purity (e.g., via LC-MS) to rule out degradation products .
- Assay standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and normalize data to internal controls (e.g., ATP levels) .
- Meta-analysis : Compare substituent effects; for example, the oxolan-2-ylmethyl group may enhance membrane penetration vs. bulkier analogs .
Q. What computational models are suitable for predicting its interaction with biological targets?
- Docking simulations : Use AutoDock Vina with homology models of target proteins (e.g., cytochrome P450) to predict binding poses .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
- QSAR studies : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy groups) with activity trends .
Q. What methodologies assess its stability and degradation pathways in physiological conditions?
- Forced degradation : Expose to UV light (320–400 nm) and analyze photoproducts via LC-MS; note cleavage of the imino bond .
- Metabolic stability : Incubate with liver microsomes (human or murine) and monitor depletion over time using LC-MS/MS .
- Thermal analysis : TGA/DSC to determine decomposition onset temperatures (>200°C typical for tricyclic cores) .
Q. How can researchers identify its primary biological targets in complex systems?
- Chemical proteomics : Use click chemistry to attach biotin tags to the carboxylate group for pull-down assays .
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis-related genes) .
- SPR biosensing : Measure real-time binding kinetics to immobilized receptors (e.g., EGFR) .
Q. What comparative studies are critical to understanding its uniqueness among triazatricyclo analogs?
- Functional group swaps : Replace the 4-ethoxybenzoyl with acetyl or nitrobenzoyl groups to evaluate activity shifts .
- Ring system modifications : Compare with bicyclic or tetracyclic analogs to assess the impact of ring strain on reactivity .
- Pharmacokinetic profiling : Measure logP (octanol/water) and plasma protein binding (%) to differentiate bioavailability .
Q. What scale-up challenges arise during synthesis, and how are they addressed?
- By-product minimization : Optimize stoichiometry (e.g., 1.2:1 ratio of oxolan-2-ylmethyl chloride to core) and use flow chemistry for precise mixing .
- Purification : Switch from column chromatography to preparative HPLC for >10 g batches .
- Yield optimization : Employ microwave-assisted synthesis (100°C, 30 min) to reduce reaction times from hours to minutes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
